
Pro-val
Overview
Description
Pro-val, also known as proline-valine, is a dipeptide composed of the amino acids proline and valine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Proline is a unique amino acid due to its cyclic structure, which introduces kinks in peptide chains, while valine is a branched-chain amino acid known for its hydrophobic properties. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-val typically involves the coupling of proline and valine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of valine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated valine is then coupled with the amino group of proline, forming the peptide bond.
Cleavage and Purification: The dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves similar steps as SPPS but is optimized for large-scale production. Additionally, enzymatic methods using proteases can be employed to catalyze the formation of this compound under mild conditions, offering an environmentally friendly alternative to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Pro-val can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of proline and valine.
Oxidation: Oxidative conditions can modify the side chains of proline and valine, potentially altering the properties of the dipeptide.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or pepsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.
Major Products Formed
Hydrolysis: Proline and valine.
Oxidation: Oxidized derivatives of proline and valine.
Substitution: Modified this compound with new functional groups.
Scientific Research Applications
Pro-val has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein structure and function, particularly in the context of proline-rich regions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of biomaterials and as a building block for the synthesis of more complex peptides.
Mechanism of Action
The mechanism of action of Pro-val depends on its specific application. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its cyclic structure can disrupt protein-protein interactions, while its hydrophobic properties can affect membrane permeability. The molecular targets and pathways involved include proteases, transporters, and signaling molecules.
Comparison with Similar Compounds
Pro-val can be compared with other dipeptides and amino acid derivatives:
Proline-Glycine (Pro-Gly): Similar in structure but lacks the branched side chain of valine, resulting in different hydrophobicity and flexibility.
Valine-Leucine (Val-Leu): Both are branched-chain amino acids, but the presence of proline in this compound introduces unique structural features.
Proline-Alanine (Pro-Ala): Alanine is a smaller, less hydrophobic amino acid compared to valine, leading to differences in peptide properties.
This compound’s uniqueness lies in the combination of proline’s cyclic structure and valine’s hydrophobic side chain, which together confer distinct structural and functional characteristics.
Biological Activity
Cyclo(L-Pro-L-Val), commonly referred to as Pro-Val, is a cyclic dipeptide composed of proline and valine. This compound has garnered attention in various fields due to its notable biological activities, particularly its antibacterial and cytotoxic properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and potential applications.
1. Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it is effective against strains such as:
- Staphylococcus aureus
- Bacillus subtilis
However, it shows limited efficacy against gram-negative bacteria like Escherichia coli . The mechanisms underlying its antibacterial action are still being investigated but may involve:
- Disruption of bacterial cell membranes
- Interference with quorum-sensing pathways, which are crucial for bacterial communication and virulence .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Gram Type | Efficacy |
---|---|---|
Staphylococcus aureus | Positive | Effective |
Bacillus subtilis | Positive | Effective |
Escherichia coli | Negative | Limited Efficacy |
2. Cytotoxic Effects
This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies suggest that it may inhibit cellular proliferation through mechanisms such as:
- Induction of apoptosis
- Disruption of cell cycle progression
These properties indicate potential applications in oncology, particularly in developing new cancer therapies .
The unique structure of this compound allows it to interact with biological targets effectively. Its rigid conformation enhances its ability to form stable interactions with proteins involved in various biological processes. Notably, this compound has been shown to:
- Inhibit aflatoxin production in fungi without affecting their growth.
- Suppress inflammation by inhibiting key proteins like IKKα and NF-κB .
4. Synthesis Methods
The synthesis of this compound typically involves the condensation of N-Cbz proline with methyl L-valine, followed by cyclization using a suitable solvent. This method is efficient and maintains the chirality of the compound, making it suitable for synthesizing chiral cyclodipeptides.
Table 2: Synthesis Overview
Step | Description |
---|---|
Condensation | Combine N-Cbz proline with methyl L-valine |
Cyclization | Use 2-butanol as a solvent |
Purification | Remove protecting groups |
5. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains while promoting pigment production in others like Chromobacterium violaceum , indicating its role in microbial ecology .
- Another research highlighted its potential use in drug delivery systems due to its ability to enhance the intracellular uptake of therapeutic agents like methotrexate .
6. Applications
This compound's diverse biological activities suggest several potential applications:
- Pharmaceuticals : As an antibacterial agent or a component in drug delivery systems.
- Agriculture : As a biocontrol agent due to its selective inhibition of fungal aflatoxin production.
- Oncology : In developing novel cancer treatments targeting specific pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate Pro-Val’s chemical resistance properties?
- Methodological Answer : Start by identifying gaps in existing literature (e.g., limited data on this compound’s interaction with organic solvents). Use the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to structure your question. For example:
- “How does this compound’s nitrile composition affect its resistance to hydrocarbon-based solvents under varying temperatures (20–50°C)?”
- Align sub-questions with analytical methods (e.g., tensile strength testing, FTIR analysis) .
Q. What experimental design principles should I follow to assess this compound’s mechanical durability in laboratory settings?
- Methodological Answer :
- Control variables : Standardize glove thickness, batch consistency, and testing equipment (e.g., ASTM D6319:2015 protocols) .
- Replication : Conduct ≥3 trials per condition to account for material variability.
- Data collection : Use structured tables to log puncture resistance, elongation rates, and failure thresholds. Example:
Condition (Temperature) | Puncture Force (N) | Elongation (%) | Failure Threshold (cycles) |
---|---|---|---|
20°C | 12.5 ± 0.3 | 650 ± 20 | 1,200 |
50°C | 9.8 ± 0.5 | 480 ± 30 | 800 |
- Reference EN 455 standards for validation .
Advanced Research Questions
Q. How can I resolve contradictions in this compound’s performance data across studies (e.g., conflicting chemical resistance results)?
- Methodological Answer :
- Reanalyze raw data using multivariate statistics (ANOVA, regression) to identify confounding variables (e.g., solvent purity, glove storage conditions).
- Cross-reference methodologies : Compare sampling techniques (e.g., randomized vs. stratified sampling in participant studies) and equipment calibration logs .
- Triangulate findings : Integrate qualitative feedback from industrial users (via structured interviews) with quantitative lab data to contextualize discrepancies .
Q. What strategies ensure reproducibility when optimizing this compound synthesis protocols for academic research?
- Methodological Answer :
- Documentation : Maintain detailed logs of reagent sources, reaction times, and environmental controls (humidity, temperature).
- Open-science practices : Share raw datasets and code repositories (e.g., GitHub) for peer validation.
- Collaborative verification : Partner with independent labs to replicate critical steps (e.g., polymerization ratios) .
Q. How do I design a mixed-methods study to evaluate this compound’s usability in biomedical vs. industrial contexts?
- Methodological Answer :
- Quantitative phase : Conduct tensile strength and biocompatibility tests (ISO 10993-5) .
- Qualitative phase : Deploy semi-structured questionnaires to clinicians and engineers, coding responses for themes like “dexterity” or “allergy incidence” .
- Integration : Use joint displays to map quantitative results (e.g., failure rates) against qualitative feedback .
Q. Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s performance variability across batches?
- Methodological Answer :
- Apply Shewhart control charts to monitor batch consistency.
- Use principal component analysis (PCA) to identify key factors (e.g., raw material purity, curing time) driving variability .
Q. How should I address ethical considerations when collecting human participant feedback on this compound gloves?
- Methodological Answer :
- Obtain institutional review board (IRB) approval for surveys/interviews.
- Anonymize participant data and disclose potential conflicts of interest (e.g., industry partnerships) in publications .
Q. Tables for Methodological Reference
Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies
Properties
IUPAC Name |
3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGUZSYVIVZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prolyl-Valine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52899-09-9 | |
Record name | Pro-val | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC319054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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